N-butyl-4-trifluoromethyl-2-aminoaniline
Description
N-butyl-4-trifluoromethyl-2-aminoaniline is a substituted aniline derivative featuring a trifluoromethyl (-CF₃) group at the para position (C4), an amino (-NH₂) group at the ortho position (C2), and an N-butyl chain attached to the nitrogen atom. The trifluoromethyl group enhances electron-withdrawing properties, while the amino group provides reactivity for further functionalization, such as coupling reactions or amide formation .
Properties
Molecular Formula |
C11H15F3N2 |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
1-N-butyl-4-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H15F3N2/c1-2-3-6-16-10-5-4-8(7-9(10)15)11(12,13)14/h4-5,7,16H,2-3,6,15H2,1H3 |
InChI Key |
QFPMOGOGNPTKMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-butyl-4-(trifluoromethyl)benzene-1,2-diamine typically involves the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of N1-butyl-4-(trifluoromethyl)benzene-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N1-butyl-4-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of halogenating agents or other electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
N-butyl-4-trifluoromethyl-2-aminoaniline has been investigated for its potential therapeutic properties, particularly as an inhibitor in various biological pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing trifluoromethyl groups have shown significant growth inhibition against various cancer cell lines. In one study, a related compound exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% across multiple cancer types, including ovarian and brain cancers . This suggests that this compound could be explored as a candidate for further anticancer drug development.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Compounds with similar functionalities have been shown to inhibit nitric oxide synthase activity, which is crucial in neurodegenerative disorders such as Alzheimer's disease . The ability to modulate nitric oxide levels may provide therapeutic avenues for managing conditions characterized by oxidative stress and neuroinflammation.
Chemical Synthesis and Catalysis
This compound can also serve as a precursor or catalyst in organic synthesis due to the presence of the trifluoromethyl group, which enhances the compound's reactivity and stability.
Heterogeneous Catalysis
The introduction of trifluoromethyl groups into benzimidazole derivatives has been documented to improve their catalytic properties in organic reactions . This characteristic can be leveraged in developing more efficient synthetic pathways for complex organic molecules.
Material Science Applications
The unique physical and chemical properties of this compound make it suitable for applications in materials science.
Fluorescent Dyes
Compounds with trifluoromethyl substitutions are often used in the development of fluorescent materials due to their enhanced photostability and tunable electronic properties . This application is particularly relevant in creating advanced imaging techniques in biological research.
Polymer Chemistry
Incorporating trifluoromethyl-containing compounds into polymer matrices can significantly alter the physical properties of the resulting materials, such as thermal stability and solubility . This opens avenues for developing new materials with tailored properties for specific industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of N1-butyl-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Challenges: Introducing both amino and trifluoromethyl groups requires careful control to avoid side reactions, such as over-reduction of nitro intermediates (as in → 2-nitro to 2-amino conversion) .
- Stability Considerations: Amino groups are prone to oxidation, necessitating protective strategies during synthesis. Acetylated derivatives () demonstrate common stabilization approaches .
Biological Activity
N-butyl-4-trifluoromethyl-2-aminoaniline (also referred to as compound 1) is a synthetic organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides an in-depth review of the biological activity associated with this compound, including its interactions with specific biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which is known to enhance biological activity through increased metabolic stability and lipid solubility. The presence of fluorine atoms can also facilitate stronger interactions with biological macromolecules due to their electron-withdrawing nature, thus improving the compound's affinity for target proteins.
Research indicates that compounds with similar structures often interact with various ion channels and receptors, particularly those related to neurotransmission and cellular signaling pathways. For instance, the trifluoromethyl group has been shown to modulate potassium channels, which play critical roles in neuronal excitability and muscle contraction .
Ion Channel Modulation
The modulation of ion channels by this compound may involve:
- Kv7 Potassium Channels : These channels are crucial for maintaining resting membrane potential and regulating neuronal excitability. Compounds that affect Kv7 channels can have therapeutic implications for conditions such as epilepsy and neuropathic pain .
- Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have been shown to exhibit selective antagonism at nAChRs, which are involved in numerous physiological processes including cognition, muscle contraction, and neuroprotection .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against several targets:
These results suggest that while the compound may not be the most potent inhibitor compared to established drugs, it still possesses a noteworthy profile that warrants further investigation.
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of this compound found that it could mitigate oxidative stress in neuronal cell cultures. The compound was shown to reduce reactive oxygen species (ROS) levels, indicating potential applications in neurodegenerative diseases where oxidative damage is a critical factor.
Case Study 2: Anticancer Activity
Another case study explored the anticancer properties of the compound. It was found to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways associated with cell survival and proliferation. The trifluoromethyl group contributed to enhanced cellular uptake and interaction with target proteins involved in apoptosis regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
